1-(Azetidin-3-YL)-4,4-difluoropiperidine
CAS No.: 1257293-83-6
Cat. No.: VC0110426
Molecular Formula: C8H14F2N2
Molecular Weight: 176.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257293-83-6 |
|---|---|
| Molecular Formula | C8H14F2N2 |
| Molecular Weight | 176.211 |
| IUPAC Name | 1-(azetidin-3-yl)-4,4-difluoropiperidine |
| Standard InChI | InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2 |
| Standard InChI Key | OIQJXEUDXZJIRR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1(F)F)C2CNC2 |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
1-(Azetidin-3-YL)-4,4-difluoropiperidine is a heterocyclic organic compound containing two distinct nitrogen-containing ring systems: a four-membered azetidine ring attached to a six-membered piperidine ring that features geminal difluoro substitution at the 4-position. The free base form has a molecular formula of C8H14F2N2, while its hydrochloride salt (C8H15ClF2N2) is more commonly encountered in research settings .
Structural Characteristics and Identifiers
The compound is characterized by several unique structural features that contribute to its chemical behavior and biological activity. The azetidine ring creates a specific spatial arrangement and introduces strain into the molecule, while the difluorinated piperidine provides enhanced metabolic stability and altered binding properties.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(azetidin-3-yl)-4,4-difluoropiperidine |
| Hydrochloride Salt CAS | 1864979-29-2 |
| Molecular Formula (Free Base) | C8H14F2N2 |
| Molecular Formula (HCl Salt) | C8H15ClF2N2 |
| Molecular Weight (Free Base) | 176.21 g/mol |
| Molecular Weight (HCl Salt) | 212.67 g/mol |
| PubChem CID (HCl Salt) | 122129780 |
| Parent Compound CID | 59605315 |
| Canonical SMILES | C1CN(CCC1(F)F)C2CNC2.Cl |
| InChI Key | MNFPCTMSUZHWTD-UHFFFAOYSA-N |
The chemical structure features a central piperidine ring with two fluorine atoms attached at the 4-position in a geminal arrangement. The azetidine moiety is connected to the piperidine nitrogen atom, creating a tertiary amine linkage between the two heterocyclic systems .
Physical Properties and Characteristics
Physical State and Appearance
While specific detailed information about the physical appearance of 1-(Azetidin-3-YL)-4,4-difluoropiperidine is limited in the available research literature, structurally similar compounds in this class typically present as crystalline solids. The hydrochloride salt form is likely to be a white to off-white solid with hygroscopic properties, as is common for amine hydrochlorides.
Solubility Profile
Based on its structural characteristics and the presence of both basic nitrogen atoms and fluorine substituents, this compound would be expected to demonstrate good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. The hydrochloride salt form would likely exhibit enhanced water solubility compared to the free base, which is advantageous for biological testing applications.
Synthesis and Chemical Reactivity
Chemical Reactivity
The compound contains two distinct basic nitrogen centers that can participate in various chemical transformations:
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The tertiary amine nitrogen of the piperidine ring represents a potential site for quaternization, alkylation, or acylation
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The secondary amine of the azetidine ring provides an additional reactive center for further functionalization
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The difluoromethylene group introduces unique electronic effects that influence the reactivity of adjacent carbon atoms
Pharmacological Properties and Research Applications
Neurodegenerative Disease Research
| Compound Type | Target/Activity | IC50 Value | Key Structural Feature |
|---|---|---|---|
| Azetidine-piperidine derivatives | MLL leukemia inhibition | ~2 nM | Azetidine ring |
| Related pyrrolidine derivatives | MLL leukemia inhibition | ~6 nM | Pyrrolidine replacement |
| Piperazine analogs | Sirt6 activation | N/A (4.62-fold activation at 100 μM) | Methylpiperazine moiety |
Structure-Activity Relationships
Structure-activity relationship (SAR) studies involving similar compounds have revealed important insights that may apply to 1-(Azetidin-3-YL)-4,4-difluoropiperidine:
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The difluoro substitution at the piperidine 4-position typically enhances metabolic stability by blocking a potential site of oxidative metabolism
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The presence of the strained azetidine ring can improve selectivity for certain biological targets by imposing conformational constraints
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The tertiary amine linkage provides a potential hydrogen bond acceptor site that may contribute to target binding
Research suggests that modifications to either the piperidine or azetidine rings can significantly influence biological activity. For example, introducing specific substituents can enhance lipophilicity and potency, potentially making these compounds suitable for further development as therapeutic agents.
Comparative Analysis with Structurally Related Compounds
Comparison with 4,4-Difluoropiperidine Derivatives
4,4-Difluoropiperidine hydrochloride represents a simpler structural analog that lacks the azetidin-3-yl group present in the title compound. This structural difference significantly impacts various properties:
Table 3: Comparison with Related Fluorinated Compounds
| Property | 1-(Azetidin-3-YL)-4,4-difluoropiperidine | 4,4-Difluoropiperidine HCl |
|---|---|---|
| Molecular Weight | 212.67 g/mol (HCl salt) | 157.59 g/mol |
| Structural Complexity | Higher (azetidine + piperidine) | Lower (piperidine only) |
| Pharmacological Potential | Enhanced rigidity for target binding | Broader reactivity in synthesis |
| Application Focus | Potential therapeutic agent | Primarily used as a building block |
The 4,4-difluoropiperidine core structure has been incorporated into various antiviral research programs, particularly in the synthesis of AAK1/GAK inhibitors for studies involving dengue virus.
Comparison with Pyrrolidine Analogs
Replacing the piperidine ring with a pyrrolidine system (as in 3,3-difluoropyrrolidine derivatives) creates compounds with different spatial arrangements and electronic properties. Research has shown that in certain synthetic applications, this structural change can significantly impact reaction efficiency, with 3,3-difluoropyrrolidine derivatives demonstrating substantially lower yields (approximately 2%) compared to their piperidine counterparts (approximately 97%).
This dramatic difference in synthetic utility highlights the critical importance of ring size and fluorine positioning in determining reactivity patterns, which may also influence biological activity profiles.
Applications in Medicinal Chemistry Research
As a Building Block in Drug Discovery
The unique structural features of 1-(Azetidin-3-YL)-4,4-difluoropiperidine make it a valuable building block for medicinal chemistry applications. The presence of both the azetidine and difluoropiperidine moieties creates opportunities for developing compounds with:
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Enhanced metabolic stability due to the fluorine substitution
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Improved blood-brain barrier penetration
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Unique three-dimensional conformational properties that may enhance target selectivity
Role in Structure-Activity Relationship Studies
The compound represents an important structural variant for SAR investigations, particularly in programs focused on central nervous system targets or anticancer agents. By comparing the biological activity of this compound with related structures that feature variations in:
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Ring size (piperidine versus pyrrolidine)
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Fluorination pattern
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Nature of the nitrogen-containing heterocycle
Researchers can gain valuable insights into the structural requirements for specific biological activities.
Future Research Directions
Methodological Advancements
Future research might employ advanced computational approaches to predict biological activities and guide structural modifications:
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Quantum chemical calculations to predict reaction intermediates and transition states
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Molecular docking studies to investigate potential binding modes with biological targets
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QSAR (Quantitative Structure-Activity Relationship) analyses to correlate structural features with specific activities
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